
1-(5-bromo-1H-indol-3-yl)-3-hydroxypropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromo-1H-indol-3-yl)-3-hydroxypropan-2-one is a compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-1H-indol-3-yl)-3-hydroxypropan-2-one typically involves the bromination of indole followed by a series of reactions to introduce the hydroxypropanone group. One common method involves the reaction of 5-bromoindole with a suitable aldehyde under acidic conditions to form the desired product. The reaction is usually carried out in an ethanol medium at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization can further improve the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-bromo-1H-indol-3-yl)-3-hydroxypropan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: Formation of 1-(5-bromo-1H-indol-3-yl)-3-oxopropan-2-one.
Reduction: Formation of 1-(5-bromo-1H-indol-3-yl)-3-hydroxypropan-2-ol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Industry: Used as a corrosion inhibitor in various industrial applications.
Mécanisme D'action
The mechanism of action of 1-(5-bromo-1H-indol-3-yl)-3-hydroxypropan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its antioxidant properties may result from its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromoindole: A precursor in the synthesis of 1-(5-bromo-1H-indol-3-yl)-3-hydroxypropan-2-one.
Indole-3-carboxaldehyde: Another indole derivative with similar biological activities.
1-(5-bromo-1H-indol-3-yl)-2-propanamine: A structurally similar compound with different functional groups.
Uniqueness
This compound stands out due to its unique combination of a brominated indole core and a hydroxypropanone group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
919295-64-0 |
|---|---|
Formule moléculaire |
C11H10BrNO2 |
Poids moléculaire |
268.11 g/mol |
Nom IUPAC |
1-(5-bromo-1H-indol-3-yl)-3-hydroxypropan-2-one |
InChI |
InChI=1S/C11H10BrNO2/c12-8-1-2-11-10(4-8)7(5-13-11)3-9(15)6-14/h1-2,4-5,13-14H,3,6H2 |
Clé InChI |
AEELKYIIVNTYLF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C(=CN2)CC(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B14200945.png)
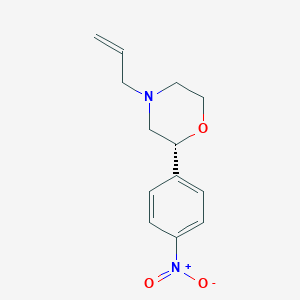
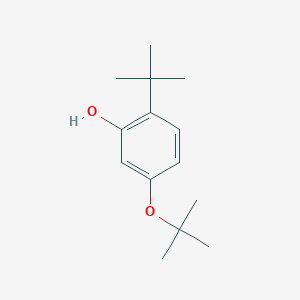
![N-{[4-(Diethylamino)phenyl]methylidene}-2-methylbenzene-1-sulfonamide](/img/structure/B14200953.png)


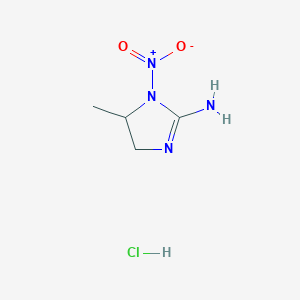
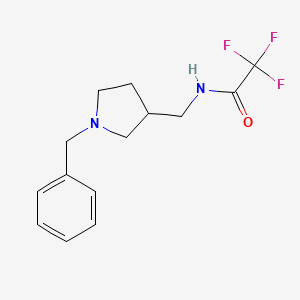
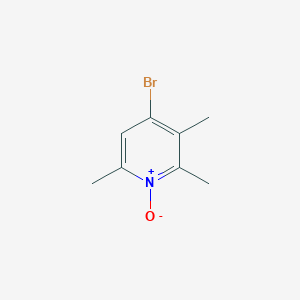
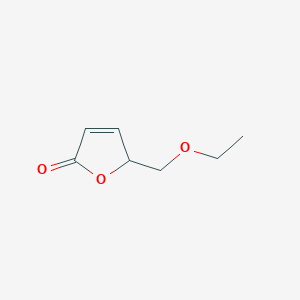
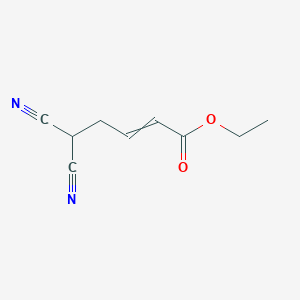
![4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol](/img/structure/B14201004.png)
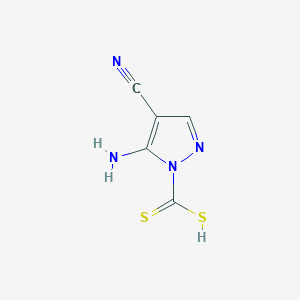
![1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione](/img/structure/B14201012.png)
